Icmt-IN-22

ICMT Inhibition Cancer Research Ras Signaling

Icmt-IN-22 (compound is a small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT) belonging to the methylated tetrahydropyranyl (THP) derivative class, developed as an anticancer agent targeting the post-prenylation modification of Ras GTPases. Its core biochemical profile is defined by an in vitro inhibitory activity of IC50 = 0.63 μM against ICMT, establishing it as a moderately potent, structurally distinct chemical probe within this series.

Molecular Formula C22H28ClNO2
Molecular Weight 373.9 g/mol
Cat. No. B12369627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcmt-IN-22
Molecular FormulaC22H28ClNO2
Molecular Weight373.9 g/mol
Structural Identifiers
SMILESCC1(CC(CCO1)(CCNC2=CC(=CC=C2)OC)C3=CC=C(C=C3)Cl)C
InChIInChI=1S/C22H28ClNO2/c1-21(2)16-22(12-14-26-21,17-7-9-18(23)10-8-17)11-13-24-19-5-4-6-20(15-19)25-3/h4-10,15,24H,11-14,16H2,1-3H3
InChIKeyCKWOITIAHCGAAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Icmt-IN-22 Procurement Guide: Defining the Baseline Profile of a Tetrahydropyranyl ICMT Inhibitor


Icmt-IN-22 (compound 62) is a small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT) belonging to the methylated tetrahydropyranyl (THP) derivative class, developed as an anticancer agent targeting the post-prenylation modification of Ras GTPases [1]. Its core biochemical profile is defined by an in vitro inhibitory activity of IC50 = 0.63 μM against ICMT, establishing it as a moderately potent, structurally distinct chemical probe within this series .

Why Icmt-IN-22 Cannot Be Substituted: Structural and Potency Divergence Within the ICMT Inhibitor Landscape


Generic substitution of ICMT inhibitors is scientifically unsound due to the extreme potency divergence across the THP series, spanning over 480-fold (from IC50 = 1.3 nM to 0.63 μM), and the fundamental scaffold differences from indole-based inhibitors like cysmethynil [1]. Selecting an alternative compound, such as the ultra-potent ICMT-IN-1 (IC50 = 1.3 nM) or the structurally distinct cysmethynil (IC50 = 2.4 μM), will yield entirely different dose-response relationships, off-target interaction profiles, and cellular consequences, thus confounding data interpretation in studies of Ras signaling and cancer cell viability [2].

Quantitative Differentiation of Icmt-IN-22: A Comparative Evidence Guide Against Key ICMT Inhibitors


IC50 Value Comparison: Position Icmt-IN-22 as a Moderately Potent, Distinct Data Point in the THP SAR Series

Icmt-IN-22 (compound 62) demonstrates an ICMT inhibitory activity of IC50 = 0.63 μM . This positions it as a significantly less potent analog compared to the series' most potent compound, ICMT-IN-1 (IC50 = 0.0013 μM), representing a 484-fold decrease in activity. It is also approximately 2-fold more potent than ICMT-IN-13 (IC50 = 0.47 μM) and 20-fold less potent than ICMT-IN-11 (IC50 = 0.031 μM) . This specific, intermediate potency value provides a crucial data point for constructing a comprehensive SAR profile of the THP series.

ICMT Inhibition Cancer Research Ras Signaling Structure-Activity Relationship

Scaffold Differentiation: Icmt-IN-22 as a Methylated Tetrahydropyranyl Alternative to Indole-Based Inhibitors

Icmt-IN-22 (IC50 = 0.63 μM) is a methylated tetrahydropyranyl (THP) derivative, whereas the prototypical ICMT inhibitor cysmethynil (IC50 = 2.4 μM) is an indole-based compound . This chemotype difference is critical as cysmethynil is associated with poor water solubility, a factor that limits its practical utility in biological assays and in vivo studies [1]. While direct solubility data for Icmt-IN-22 is not provided, its distinct THP scaffold offers a different physicochemical profile, which is a key consideration for assay development and formulation.

ICMT Inhibition Chemical Biology Drug Discovery Scaffold Hopping

SAR Context: The Role of the 3-Methoxy Substitution in Determining Potency Relative to Close Analogs

Icmt-IN-22 is part of a systematic SAR study on THP derivatives. Its IC50 of 0.63 μM is directly linked to a 3-methoxy substitution on the THP ring [1]. This modification results in a potency that is 484-fold lower than the 1.3 nM IC50 achieved by compound 75 (ICMT-IN-1), which incorporates further optimized substitutions . This data point illustrates the specific contribution of the 3-methoxy group to the overall activity profile, providing a direct comparison to the series' more potent lead compounds.

ICMT Inhibition Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Icmt-IN-22: Optimal Application Scenarios Based on Evidence-Based Differentiation


Constructing Detailed Structure-Activity Relationship (SAR) Profiles for the THP ICMT Inhibitor Series

Due to its moderate potency (IC50 = 0.63 μM) and well-defined structural modification (3-methoxy substitution), Icmt-IN-22 serves as a critical data point in SAR studies. Its 484-fold lower potency compared to ICMT-IN-1 allows researchers to quantitatively link specific structural changes to a dramatic loss of activity, thereby defining the boundaries of the chemical space required for high-potency inhibition [1].

Investigating Ras Signaling with a Chemotype Distinct from Indole-Based Inhibitors

For studies aiming to validate ICMT as a therapeutic target but seeking to avoid the poor aqueous solubility associated with cysmethynil, Icmt-IN-22 offers a viable alternative. Its methylated tetrahydropyranyl scaffold presents a different physicochemical profile, which may simplify in vitro assay setup and reduce formulation-related challenges in cell-based experiments [2].

Probing Graded Biological Responses to Partial ICMT Inhibition

The moderate potency of Icmt-IN-22 makes it a suitable tool for experiments designed to study the effects of partial, rather than complete, ICMT inhibition. This is particularly relevant for investigating dose-dependent effects on Ras localization, cell viability, and autophagy, where a highly potent inhibitor like ICMT-IN-1 (IC50 = 1.3 nM) would rapidly saturate the target and mask intermediate phenotypes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Icmt-IN-22

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.